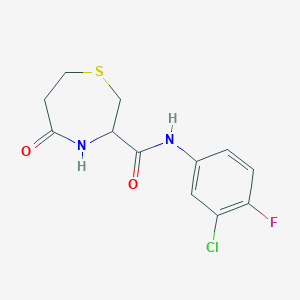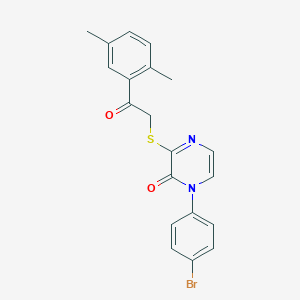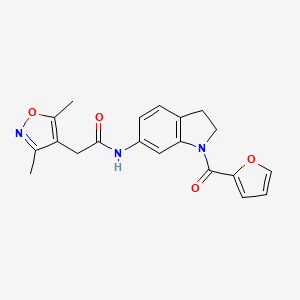![molecular formula C10H14BrClFNO B2739685 3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride CAS No. 1909305-76-5](/img/structure/B2739685.png)
3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride is a chemical compound with the CAS number 1909305-76-5 . It has a molecular weight of 298.58 and a molecular formula of C10H14BrClFNO . This compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrFNO.ClH/c11-9-2-7(3-10(12)4-9)1-8(5-13)6-14;/h2-4,8,14H,1,5-6,13H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Applications
The synthesis and characterization of substituted phenyl azetidines, including compounds related to 3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride, have shown potential as antimicrobial agents. These compounds have been evaluated for their antimicrobial activity, highlighting the relevance of such compounds in pharmaceutical research aimed at discovering new therapeutic agents (Doraswamy & Ramana, 2013). Additionally, research on the synthesis, antimalarial activity, and quantitative structure-activity relationships of related compounds has demonstrated significant potential against resistant strains of Plasmodium berghei, encouraging further clinical trials (Werbel et al., 1986).
Synthetic Methodologies and Material Development
The exploration of synthetic pathways for creating complex molecules involves the use of intermediates like this compound. For example, studies on the synthesis and resolution of absolute configuration of certain esters have utilized related compounds to achieve stereochemical control in the synthesis of enantiomerically pure materials (Drewes et al., 1992). Another study focused on the development of a new designer stimulant for potential medical purposes, emphasizing the need for pharmacokinetic data crucial for interpreting clinical cases (Grumann et al., 2019).
Pharmacological and Therapeutic Research
Research on compounds such as 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from related bromo- and fluoro-phenyl propanones, has indicated potential antidepressive activity. Such studies contribute to the understanding of the structure-activity relationships that underpin the pharmacological properties of these compounds (Yuan, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-(3-bromo-5-fluorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO.ClH/c11-9-2-7(3-10(12)4-9)1-8(5-13)6-14;/h2-4,8,14H,1,5-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXIMWKGYLNESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CC(CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2739604.png)

![5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2739607.png)
![N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2739608.png)

![2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid](/img/structure/B2739612.png)
![3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2739615.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2739616.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B2739618.png)


![4-Methoxy-1-methyl-5-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carbonyl)pyridin-2-one](/img/structure/B2739625.png)
